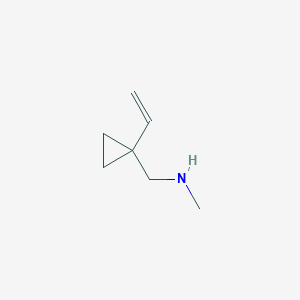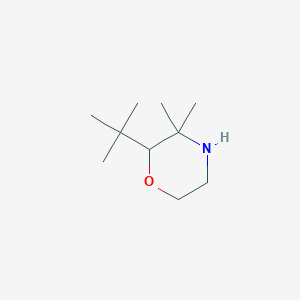
1-(3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-((4-(Aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)ethan-1-one, also known as AMPT, is an organic compound that has been used in a variety of scientific applications. It is a versatile compound that can be synthesized in a variety of ways and is used for its wide range of properties.
Scientific Research Applications
Synthesis of Mannich Bases
Mannich bases are important intermediates in organic synthesis. The compound can undergo Mannich reactions to form bases that are precursors to pharmacologically active molecules. The microwave-assisted synthesis of Mannich bases from similar compounds has been reported to yield products in quantitative yields . This process is significant for the rapid and efficient production of potential pharmaceuticals.
Drug Development
The structure of the compound suggests potential for drug development. Its aminomethyl-triazolyl and pyrrolidinyl groups could interact with biological targets, leading to the synthesis of new alkylaminophenol compounds. These compounds can be investigated as drug active substances, particularly in the development of novel therapeutic agents .
Material Science
In material science, the compound’s ability to form crystalline structures through X-ray crystallography indicates its utility in the design of new materials. The intermolecular hydrogen bonding and π–π stack interactions confirmed by Hirshfeld surface analysis are crucial for the development of materials with specific properties .
Chemical Synthesis
The compound’s reactivity makes it a valuable synthetic building block. It can be transformed into numerous compounds due to its high reactivity, which is essential in chemical synthesis for creating complex molecules .
Analytical Chemistry
In analytical chemistry, the compound can be used as a standard or reference material in chromatographic or spectroscopic methods. Its well-characterized nature by FT-IR, NMR, and mass spectrometry ensures reliability in analytical procedures .
Environmental Chemistry
The environmentally benign methodology provided by the microwave-assisted synthesis of derivatives of this compound offers an alternative to conventional methodologies. This is particularly important in environmental chemistry, where the focus is on reducing the ecological footprint of chemical processes .
Safety and Handling
The compound’s related derivatives have been studied for their safety and handling profiles. Understanding the hazardous nature and the precautions required for handling such compounds is essential for laboratory safety .
Quantum Chemical Calculations
The compound’s structure makes it suitable for quantum chemical calculations to investigate its electronic properties. These properties are important for understanding the compound’s behavior in various chemical reactions and its potential applications in computational chemistry .
properties
IUPAC Name |
1-[3-[[4-(aminomethyl)triazol-1-yl]methyl]pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O/c1-8(16)14-3-2-9(5-14)6-15-7-10(4-11)12-13-15/h7,9H,2-6,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJUNSIGRIXLCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)CN2C=C(N=N2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1,1-Difluorospiro[2.3]hexan-5-yl)methanamine](/img/structure/B1480514.png)
![4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane](/img/structure/B1480518.png)
![9-Methyl-2-oxa-6,9-diazaspiro[4.5]decane](/img/structure/B1480519.png)


![3-Methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B1480525.png)




